molecular formula C9H8O3 B3385656 5-(Hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 65006-89-5

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No. B3385656
Key on ui cas rn: 65006-89-5
M. Wt: 164.16 g/mol
InChI Key: QRJCYBIILYHUGV-UHFFFAOYSA-N
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Patent
US08597631B2

Procedure details

A suspension of 2 (22.1 g, 65.7 mmol) in 700 mL of a 1:1 mixture of dioxane/sulfuric acid (1M) was heated under reflux for 20 h. After cooling to room temperature, the mixture was poured into 200 mL of DCM. The phases were separated and the aqueous phase was extracted with DCM (5×200 mL). The combined organic layers were washed with saturated NaHCO3 (3×200 mL) and brine (1×200 mL) and were dried over MgSO4. The solvent was removed in vacuo to yield 8.70 g (83%) of pure 3 as a colorless solid: 1H-NMR (400 MHz, DMSO-d6): δ 4.65 (s, 2H), 5.39 (s, 2H), 5.47 (br s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.60 (s, 1H), 7.78 (d, J=7.7 Hz, 1H); 13C-NMR (100 MHz, DMSO-d6): δ 62.4, 69.7, 120.0, 123.3, 124.5, 126.9, 147.5, 149.7, 170.5; MS (Cl+ (NH3)) m/z=165.0 (M+H+, 100), 182.0 (M+NH4+, 49).
Name
2
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
dioxane sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:13]=[C:12]([CH2:14]Br)[CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8]C)=[O:6].[O:16]1CCOCC1.S(=O)(=O)(O)O>C(Cl)Cl>[OH:16][CH2:14][C:12]1[CH:11]=[C:10]2[C:4](=[CH:3][CH:13]=1)[C:5](=[O:6])[O:7][CH2:8]2 |f:1.2|

Inputs

Step One
Name
2
Quantity
22.1 g
Type
reactant
Smiles
BrCC1=C(C(=O)OCC)C=CC(=C1)CBr
Step Two
Name
dioxane sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.S(O)(O)(=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (5×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3 (3×200 mL) and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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